molecular formula C8H7BO5 B8268400 3-Borono-4-formylbenzoic acid

3-Borono-4-formylbenzoic acid

Cat. No.: B8268400
M. Wt: 193.95 g/mol
InChI Key: AFYXFNLCFDXDIP-UHFFFAOYSA-N
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Description

3-Borono-4-formylbenzoic acid is an organoboron compound with the molecular formula C8H7BO5. This compound is characterized by the presence of both a boronic acid group and a formyl group attached to a benzene ring. It is primarily used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Borono-4-formylbenzoic acid typically involves the borylation of 4-formylbenzoic acid. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base, such as potassium carbonate, under inert conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale borylation reactions using optimized conditions to ensure high yield and purity. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: 3-Borono-4-formylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: 3-Borono-4-carboxybenzoic acid.

    Reduction: 3-Borono-4-hydroxymethylbenzoic acid.

Mechanism of Action

The primary mechanism of action for 3-Borono-4-formylbenzoic acid involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the palladium center.

Properties

IUPAC Name

3-borono-4-formylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO5/c10-4-6-2-1-5(8(11)12)3-7(6)9(13)14/h1-4,13-14H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYXFNLCFDXDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)O)C=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.95 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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